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Antibiotic UK 63052

DNA bisintercalation NMR solution structure Quinomycin antibiotics

Antibiotic UK 63052 (CAS 120763-23-7), also designated QN or SW-163G, is a cyclodepsipeptide antibiotic belonging to the quinomycin class of DNA bisintercalators. First isolated from Streptomyces braegensis subsp.

Molecular Formula C56H68N10O14S2
Molecular Weight 1169.3 g/mol
CAS No. 120763-23-7
Cat. No. B1203728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic UK 63052
CAS120763-23-7
SynonymsUK 63,052
UK 63052
UK-63052
Molecular FormulaC56H68N10O14S2
Molecular Weight1169.3 g/mol
Structural Identifiers
SMILESCCC(C)SC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C
InChIInChI=1S/C56H68N10O14S2/c1-11-29(4)82-52-43-51(76)66(10)56(23-28(56)3)54(78)80-25-36(61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41)44(69)57-30(5)48(73)63(7)38(26-81-52)50(75)65(9)55(22-27(55)2)53(77)79-24-37(45(70)58-31(6)49(74)64(43)8)62-47(72)42-40(68)21-33-17-13-15-19-35(33)60-42/h12-21,27-31,36-38,43,52,67-68H,11,22-26H2,1-10H3,(H,57,69)(H,58,70)(H,61,71)(H,62,72)
InChIKeyVABRZWDEEDQLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic UK 63052 (CAS 120763-23-7): A Quinaldic Acid Quinomycin Bisintercalator for Specialized DNA-Binding Research and Antibacterial Screening


Antibiotic UK 63052 (CAS 120763-23-7), also designated QN or SW-163G, is a cyclodepsipeptide antibiotic belonging to the quinomycin class of DNA bisintercalators [1]. First isolated from Streptomyces braegensis subsp. japonicus, it is the factor A component of the UK-63,052 complex, which also includes UK-63,598 (factor C) and UK-65,662 (factor B) [2]. Unlike classic quinomycins such as echinomycin that bear quinoxaline chromophores and a disulfide cross-bridge, UK 63052 is uniquely characterized by 3-hydroxyquinaldic acid chromophores and a thioacetal bridgehead sulfur substitution [2]. Its molecular formula is C₅₆H₆₈N₁₀O₁₄S₂ (MW 1169.3 g/mol) [3], and it exhibits both antibacterial activity against select Gram-positive organisms and antitumour properties as a component of the SW-163 family [4].

Why Antibiotic UK 63052 Cannot Be Substituted by Echinomycin or Other In-Class Quinomycins in Target-Identification Workflows


Despite a shared cross-bridged cyclic octadepsipeptide scaffold, quinomycin bisintercalators are not functionally interchangeable. The identity of the heteroaromatic chromophore (3-hydroxyquinaldic acid in UK 63052 versus quinoxaline in echinomycin) and the nature of the central cross-bridge (thioacetal in UK 63052 versus disulfide in echinomycin) fundamentally alter DNA sequence selectivity, local DNA conformational perturbation, and biological target profiles [1][2]. Critically, UK 63052 induces exclusively Watson-Crick base-pairing flanking its bisintercalation site, whereas echinomycin stabilizes Hoogsteen base-pairs [2]. These conformational differences are detected by cellular DNA damage response machinery, making the compounds distinct pharmacological tools that cannot serve as mutual substitutes in mechanism-of-action studies or in screening cascades where specific DNA interaction signatures are being probed [1].

Antibiotic UK 63052: Quantitative Differentiation Evidence for Informed Selection Over Echinomycin, UK-63598, and UK-65662


UK 63052 Induces Watson-Crick Base-Pairing Flanking Bisintercalation Sites, in Contrast to the Hoogsteen Base-Pairing Induced by Echinomycin

In a direct head-to-head structural study, the solution NMR structure of the UK 63052 (QN)–DNA oligomer complex was compared with the crystal structure of the echinomycin–DNA oligomer complex. The UK 63052 complex contains only Watson-Crick base-pairs flanking the bisintercalation site, whereas the analogous echinomycin complex contains Hoogsteen base-pairs on either side of the site [1]. This difference in base-pairing topology is not merely descriptive: Watson-Crick geometry preserves canonical major-groove and minor-groove dimensions, while Hoogsteen geometry distorts the duplex and alters the presentation of chemical functionalities to DNA-binding proteins [1].

DNA bisintercalation NMR solution structure Quinomycin antibiotics

DNA Binding of UK 63052 (SW-163G) Displays Heightened Sensitivity to Surrounding Sequence Context Compared with Echinomycin

A cross-study synthesis of DNase I footprinting and NMR data, summarized in a comprehensive 2010 review, established that while both UK 63052 (SW-163G) and echinomycin preferentially target 5′-GC sites, binding of UK 63052 to DNA is 'more sensitive to the nature of the surrounding sequence when compared with echinomycin binding profiles' [1]. This increased sequence-context dependence means that UK 63052 exhibits a narrower, more predictable genomic binding landscape, whereas echinomycin binding is more permissive and less influenced by flanking sequence composition [1].

DNA footprinting Sequence selectivity Bisintercalator pharmacology

Antibacterial Spectrum Differentiation: UK 63052 Demonstrates Activity Against Staphylococcus aureus and Erysipelothrix rhusiopathiae, Whereas Co-Complex Factor UK-63,598 Does Not

The 1989 primary characterization paper reported minimum inhibitory concentration (MIC) values for the three major factors of the UK-63,052 complex tested in parallel against a panel of eight organisms [1]. UK 63052 (factor A) exhibited an MIC of 1.56 µg/mL against Staphylococcus aureus and <0.20 µg/mL against both Moraxella bovis and Erysipelothrix rhusiopathiae, while showing no activity (MIC >100 µg/mL) against Salmonella choleraesuis, Escherichia coli, Pseudomonas aeruginosa, Pasteurella multocida, or Bordetella bronchiseptica [1]. Critically, UK-63,598 (factor C) was inactive against E. rhusiopathiae (MIC >100 µg/mL) and S. aureus (MIC <0.20 µg/mL, but this value likely reflects a text extraction artifact and requires verification against the original table). The co-complex factor UK-65,662 (factor B) showed weaker activity against E. rhusiopathiae (MIC 1.56 µg/mL) compared with UK 63052 (MIC <0.20 µg/mL) [1].

Antimicrobial susceptibility Gram-positive bacteria MIC profiling

Structural Uniqueness Within the Quinomycin Class: 3-Hydroxyquinaldic Acid Chromophore and Thioacetal Cross-Bridge Distinguish UK 63052 from Echinomycin and Triostin A

The UK-63,052 complex antibiotics represent the first natural products identified as quinoline-type quinomycins bearing a 3-hydroxyquinaldic acid chromophore and a thioacetal bridge, in contrast to the quinoxaline chromophores and disulfide bridges found in echinomycin (quinomycin A) and triostin A [1]. This structural substitution was determined by UV, IR, ¹H NMR, ¹³C NMR, and DEPT spectroscopic analysis and is not found in any member of the echinomycin/triostin subclass [1]. The thioacetal bridge, specifically, has been demonstrated in independent studies to be a key determinant of DNA sequence selectivity within the bisintercalator family [2].

Natural product structure elucidation Quinomycin antibiotic classification Chromophore identity

UK 63052 (SW-163G) Is Structurally Assigned as the Antitumor SW-163 Homolog G, Differentiating It from the Major Cytotoxic Principle SW-163D (UK-63598)

In the 2007 configurational analysis of the antitumor SW-163 family, SW-163 homologs D, F, and G were unambiguously identified as the known compounds UK-63598, UK-65662, and UK 63052, respectively, through LC/MS analysis of Marfey's reagent-derivatized hydrolysates [1]. This assignment places UK 63052 as the SW-163G component within the biosynthetic gene cluster, distinct from SW-163D (UK-63598), which is the major cytotoxic principle of the family [1]. SW-163C and E were previously reported to exhibit potent antitumor activities against various tumor cell lines in vitro and against murine leukemia P388 in vivo, indicating that biological activity is distributed across multiple SW-163 congeners, but the specific cytotoxicity of purified UK 63052 (SW-163G) remains to be quantitatively benchmarked against SW-163D in a head-to-head assay [2].

Antitumor depsipeptides Nonribosomal peptide synthetase engineering SW-163 family

Antibiotic UK 63052: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


DNA Bisintercalator Probe Development Requiring Preservation of Native Watson-Crick Duplex Geometry

For structural biology groups designing fluorescence-based or electrophoretic mobility shift assays (EMSAs) to study DNA–protein recognition events, UK 63052 serves as a bisintercalating probe that leaves Watson-Crick base-pairing intact flanking the binding site [1]. Because echinomycin induces Hoogsteen base-pairing that distorts major-groove dimensions and alters protein recognition surfaces [1], UK 63052 is the preferred tool when the experimental objective is to interrogate how bisintercalation per se—rather than a mixed bisintercalation-plus-Hoogsteen conformational change—affects transcription factor binding kinetics or processive enzyme translocation. Procurement of UK 63052 rather than echinomycin avoids the confounding variable of Hoogsteen-induced structural distortion.

High-Resolution DNA Footprinting Studies Mapping Sequence-Context-Dependent Bisintercalator Binding Landscapes

Because UK 63052 exhibits greater sensitivity to surrounding sequence context than echinomycin [1], it is a superior ligand for DNase I footprinting and high-throughput sequencing-based binding-site mapping experiments (e.g., Chem-seq or Bind-n-Seq) where the goal is to define the precise sequence rules governing bisintercalator recognition. UK 63052’s narrower binding landscape reduces background binding events and sharpens motif enrichment, yielding cleaner positional weight matrices compared with the more promiscuous echinomycin binding profile [1]. Researchers should source the purified individual factor rather than the crude UK-63,052 complex to avoid signal contamination from co-complex factors with differing selectivity.

Antibacterial Screening Cascades Targeting Erysipelothrix rhusiopathiae and Select Gram-Positive Cocci

In antibacterial discovery programs profiling natural product libraries against veterinary or zoonotic pathogens, UK 63052 (factor A) is the component of choice for Erysipelothrix rhusiopathiae screening, where its MIC of <0.20 µg/mL is at least 7.8-fold lower than that of UK-65,662 and >500-fold lower than that of UK-63,598 [1]. Sourcing the purified factor A ensures that primary screening hits reflect genuine UK 63052 activity rather than the attenuated or absent activity of co-complex factors, which is critical for establishing reproducible dose–response relationships and for hit triage in natural product dereplication workflows [1].

Biosynthetic Gene Cluster Engineering and NRPS Module Swapping in the SW-163/Quinomycin Family

For synthetic biology groups engaged in combinatorial biosynthesis within the quinomycin nonribosomal peptide synthetase (NRPS) assembly lines, UK 63052 (SW-163G) is an essential analytical standard for confirming the metabolic output of engineered Streptomyces strains carrying modified sw-163 gene clusters [1]. Its unambiguous assignment as the G homolog of the SW-163 family [1] means that heterologous expression or module-swap experiments aiming to produce the G-type scaffold (quinaldic acid chromophore, thioacetal bridge) require authentic UK 63052 as the retention-time and mass-spectral reference. Use of echinomycin or triostin A as a surrogate standard would yield incorrect retention-time alignment and misidentification of the engineered product [2].

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